Cas no 2197805-64-2 (3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one structure
2197805-64-2 structure
Product Name:3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No:2197805-64-2
MF:C10H19N3O
MW:197.277362108231
CID:5325712
Update Time:2025-07-18

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
    • 3-tert-butyl-4-(2-methylpropyl)-1H-1,2,4-triazol-5-one
    • Inchi: 1S/C10H19N3O/c1-7(2)6-13-8(10(3,4)5)11-12-9(13)14/h7H,6H2,1-5H3,(H,12,14)
    • InChI Key: SXEZGOCCQQLGDX-UHFFFAOYSA-N
    • SMILES: O=C1NN=C(C(C)(C)C)N1CC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 263
  • XLogP3: 2.1
  • Topological Polar Surface Area: 44.7

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>

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Additional information on 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Comprehensive Overview of 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197805-64-2)

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197805-64-2) is a specialized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and material science. This 1,2,4-triazol-5-one derivative is characterized by its unique molecular structure, which includes a tert-butyl group and a 2-methylpropyl substituent. These structural features contribute to its distinct physicochemical properties, making it a valuable intermediate in synthetic organic chemistry.

The compound's CAS number 2197805-64-2 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication across scientific databases. Its systematic name, 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, reflects the IUPAC nomenclature rules, highlighting its triazole core and functional group arrangement. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the development of novel pharmaceutical candidates targeting enzyme inhibition pathways.

In the context of current research trends, 2197805-64-2 aligns with the growing demand for sustainable synthetic methodologies. Researchers are investigating its role in green chemistry applications, such as catalyst-free reactions and solvent-free synthesis. The compound's stability under various conditions makes it suitable for high-throughput screening in drug discovery, addressing the pharmaceutical industry's need for efficient lead optimization.

From a commercial perspective, 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is available through specialized chemical suppliers with varying purity grades (e.g., ≥95%, ≥98%). Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed for quality control. The compound's molecular weight (211.3 g/mol) and logP value (estimated 2.8) suggest moderate lipophilicity, which is advantageous for drug-like properties in medicinal chemistry applications.

Emerging applications of this triazolone derivative include its use in advanced material science, particularly in the design of organic electronic components. Its conjugated system and heteroatom content make it a candidate for molecular electronics research. Furthermore, computational chemistry studies utilizing density functional theory (DFT) have provided insights into its electronic structure and potential structure-activity relationships.

Safety data for CAS 2197805-64-2 indicates standard laboratory handling precautions are sufficient. Researchers should consult the Safety Data Sheet (SDS) for specific storage recommendations (typically 2-8°C under inert atmosphere). The compound's shelf life and degradation products are subjects of ongoing stability studies, particularly for pharmaceutical GMP applications.

The synthesis of 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves cyclocondensation reactions of appropriate hydrazine derivatives with isocyanate or isothiocyanate precursors. Recent patent literature describes improved synthetic routes emphasizing atom economy and reduced waste generation, reflecting the chemical industry's shift toward environmentally benign processes.

In analytical applications, this compound serves as a reference standard for method development in chromatographic techniques. Its distinct UV absorption profile makes it suitable for HPLC method validation in pharmaceutical quality control laboratories. Research continues to explore its potential as a fluorescent probe or spectroscopic marker due to its unique photophysical properties.

The global market for specialty chemicals like 2197805-64-2 is expanding, driven by increased R&D investment in precision medicine and functional materials. Market analysts project steady growth for such fine chemicals, particularly in regions with strong pharmaceutical innovation ecosystems. Custom synthesis services for this compound are increasingly available to support academic research and industrial development programs.

Future research directions for 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one may explore its biological activity against emerging therapeutic targets, particularly in infectious diseases and metabolic disorders. Its structural features suggest potential as a privileged scaffold in fragment-based drug discovery. Additionally, its application in crystal engineering and supramolecular chemistry warrants further investigation for advanced material development.

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